molecular formula C17H23N3O4 B11486099 Cyclopentyl[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone

Cyclopentyl[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11486099
M. Wt: 333.4 g/mol
InChI Key: IXJIYROTDNXQGQ-UHFFFAOYSA-N
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Description

1-CYCLOPENTANECARBONYL-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a cyclopentanecarbonyl group and a 4-methoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPENTANECARBONYL-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group can be introduced via acylation reactions using cyclopentanecarbonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Methoxy-2-Nitrophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 4-methoxy-2-nitrobenzene under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOPENTANECARBONYL-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents like bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-CYCLOPENTANECARBONYL-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTANECARBONYL-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-CYCLOPENTANECARBONYL-4-(4-METHOXY-2-NITROPHENYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-CYCLOPENTANECARBONYL-4-(4-METHOXY-2-NITROPHENYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring.

Uniqueness: 1-CYCLOPENTANECARBONYL-4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE is unique due to the presence of both a cyclopentanecarbonyl group and a 4-methoxy-2-nitrophenyl group on the piperazine ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

cyclopentyl-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H23N3O4/c1-24-14-6-7-15(16(12-14)20(22)23)18-8-10-19(11-9-18)17(21)13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3

InChI Key

IXJIYROTDNXQGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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